molecular formula C15H12 B13107940 2-Ethynyl-2'-methyl-1,1'-biphenyl

2-Ethynyl-2'-methyl-1,1'-biphenyl

Cat. No.: B13107940
M. Wt: 192.25 g/mol
InChI Key: UQQHKUGACUPQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-2'-methyl-1,1'-biphenyl (CAS RN: 1449574-70-2) is a high-value small molecule building block of significant interest in modern organic synthesis and materials science. Its structure incorporates a rigid biphenyl scaffold, a terminal ethynyl group, and an ortho-methyl substituent, making it a versatile precursor for constructing complex molecular architectures . The biphenyl core provides spatial definition, while the terminal alkyne is a highly reactive handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the extension of π-conjugated systems . This compound is primarily used in key research domains, including the synthesis of porous organic polymers and metal-organic frameworks (MOFs) for gas storage and catalysis , the development of conjugated polymers for organic electronics , and as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) via cyclization reactions . The methyl and ethynyl substituents at the ortho positions can also influence molecular conformation and contribute to atropisomerism, a form of axial chirality relevant in the development of chiral ligands and pharmaceuticals . The product is classified For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . It is recommended to store the material in a dark place at cool temperatures (2-8 °C) to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethynyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C15H12/c1-3-13-9-5-7-11-15(13)14-10-6-4-8-12(14)2/h1,4-11H,2H3

InChI Key

UQQHKUGACUPQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C#C

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyl 2 Methyl 1,1 Biphenyl and Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) and Ethynyl (B1212043) Linkages

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and is central to the creation of complex molecules like 2-ethynyl-2'-methyl-1,1'-biphenyl. wikipedia.org These methods offer high efficiency and functional group tolerance. rsc.orgacs.org The general mechanism for many palladium-catalyzed cross-couplings involves an oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with a second organic partner, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nobelprize.org

The Sonogashira reaction is a premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The base deprotonates the terminal alkyne to form a copper acetylide, which then participates in the palladium-catalyzed cycle. youtube.com

For the synthesis of this compound, a late-stage Sonogashira coupling is a highly effective strategy. This would involve the reaction of a 2-halo-2'-methyl-1,1'-biphenyl (where the halogen is typically iodine or bromine) with a suitable acetylene (B1199291) source. To avoid the direct use of volatile acetylene gas, (trimethylsilyl)acetylene is often employed. wikipedia.orggelest.com The trimethylsilyl (B98337) (TMS) group serves as a protecting group and can be removed under mild conditions, such as with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to reveal the terminal alkyne. wikipedia.orggelest.com

While the classic Sonogashira protocol is robust, copper-free variations have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst and can be performed under mild conditions, sometimes even in aqueous media. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling

Coupling Partners Catalyst System Base Solvent Conditions
Aryl Halide + Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Amine (e.g., NEt₃, i-Pr₂NH) THF, DMF Room Temp to Mild Heat
Aryl Halide + (Trimethylsilyl)acetylene Pd(OAc)₂, XPhos Amine or Carbonate Toluene Mild Heat
Aryl Iodide/Bromide + Terminal Alkyne Pd(OAc)₂, Ligand TBAF THF, Water Room Temp

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for the synthesis of biaryl compounds. rsc.orggre.ac.uk It involves the reaction of an arylboronic acid or its ester with an aryl halide, catalyzed by a palladium(0) complex in the presence of a base. rsc.orgnobelprize.org The versatility, mild reaction conditions, and commercial availability of a vast array of boronic acids make this a preferred method for constructing the biphenyl core. acs.org

To synthesize the this compound scaffold, a Suzuki-Miyaura coupling could be performed between two appropriately substituted benzene (B151609) rings. For instance, one could couple 2-methylphenylboronic acid with a 1-halo-2-ethynylbenzene, or conversely, couple (2-ethynylphenyl)boronic acid with 2-halotoluene. The choice of coupling partners depends on the availability of starting materials and the desire to avoid side reactions. Given the reactivity of the ethynyl group, it is often introduced after the biphenyl bond has been formed. rsc.org Therefore, a more common approach would be to first synthesize 2-halo-2'-methyl-1,1'-biphenyl via Suzuki coupling (e.g., between 2-bromophenylboronic acid and 1-bromo-2-methylbenzene) and then introduce the ethynyl group in a subsequent Sonogashira coupling step. The use of bromo- and chloro-substituted benzyl (B1604629) esters has also been shown to facilitate successive Suzuki-Miyaura couplings to build diverse biphenyl structures. nih.gov

Table 2: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis

Component Examples Role
Aryl Halide/Triflate 2-Bromo-2'-methyl-1,1'-biphenyl, 1-Iodo-2-methylbenzene Electrophilic Partner
Arylboronic Acid/Ester 2-Methylphenylboronic acid, (2-Ethynylphenyl)boronic acid Nucleophilic Partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Catalyst
Ligand XPhos, SPhos, P(t-Bu)₃ Stabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates boronic acid
Solvent Toluene, Dioxane, THF, Water Reaction Medium

Beyond the standard Sonogashira reaction, other palladium-catalyzed methods exist for forging aryl-alkyne bonds. These often focus on expanding the substrate scope or operating under more environmentally benign conditions. For example, palladium-catalyzed cross-coupling reactions of diaryliodonium salts with terminal alkynes provide an alternative route to aryl alkynes. organic-chemistry.orgcapes.gov.br

Furthermore, direct C-H functionalization has emerged as a powerful strategy. researchgate.netnih.gov Nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biphenyl compounds have been achieved using palladium catalysis, sometimes in concert with another metal like silver. nih.govescholarship.org While not a direct aryl-alkyne coupling, the introduction of a halogen at a specific position via C-H activation provides a handle for a subsequent Sonogashira reaction, thereby enabling the synthesis of complex ethynyl-biphenyls with high regioselectivity. escholarship.org

Precursor Synthesis and Regioselective Functionalization Routes

The success of cross-coupling strategies is highly dependent on the availability of suitably functionalized precursors. The synthesis of a key intermediate like 2-halo-2'-methyl-1,1'-biphenyl is a critical step. The introduction of functional groups at specific positions on the biphenyl scaffold often utilizes directing group strategies. acs.orgnih.gov For instance, an amino group can direct halogenation to specific positions on the aromatic rings. acs.orgnih.gov

The synthesis of substituted biphenyls can be challenging, and sometimes Pd-assisted methods are ineffective for creating sterically hindered tetra-ortho-substituted biphenyls; in such cases, Ullmann coupling reactions might be employed instead. acs.orgnih.gov Regioselective functionalization can also be achieved through modern C-H activation techniques, which avoid the need for pre-functionalized starting materials by directly converting an inert C-H bond into a more versatile group. researchgate.netnih.gov Photocatalysis, in particular, has become a valuable tool for achieving regioselective C-H functionalization under mild conditions. nih.gov For the target molecule, synthesizing precursors like 2-bromo-2'-methylbiphenyl or 2-iodo-2-methylbenzene is a necessary prerequisite for the subsequent coupling reactions. jetir.orggoogle.com

Novel and Unconventional Synthetic Approaches

While solution-phase, metal-catalyzed reactions are the workhorses for synthesizing molecules like this compound, unconventional methods, particularly those occurring in the gas phase, provide insight into fundamental reaction mechanisms.

The formation of ethynyl-substituted aromatic compounds is relevant in high-temperature environments such as combustion and certain astrophysical regions. nih.govnih.govcapes.gov.br Studies on the gas-phase reactions of phenyl radicals (C₆H₅•) with acetylene (C₂H₂) have shown that these pathways are crucial for the growth of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net At high temperatures, a key mechanism is the hydrogen abstraction/acetylene addition (HACA) pathway. nih.govosti.gov

The formation of a molecule like 2-ethynyl-1,1'-biphenyl (B1254763) in the gas phase could be envisioned through the reaction of a 2-biphenyl radical with an acetylene molecule. More complex mechanisms involving the reaction of aromatic and resonance-stabilized radicals are critical for understanding molecular mass growth that leads to PAHs. nih.gov For example, the reaction between a methyl radical and a fluorenyl radical has been shown to produce phenanthrene (B1679779) and anthracene (B1667546) through five-membered ring expansion. nih.gov Similarly, the self-reaction of the resonantly stabilized fulvenallenyl radical (C₇H₅•) can lead to the formation of PAHs like phenanthrene and anthracene. nih.gov These gas-phase radical reactions represent fundamental pathways for the formation of complex aromatic structures from simpler precursors. tsinghua.edu.cn

Statistical and Stepwise Macrocyclization Methods

The formation of arylene-ethynylene macrocycles, which can be constructed from biphenyl units, is typically achieved through two primary strategies: statistical macrocyclization or stepwise macrocyclization. acs.org The choice between these methods depends on the desired product specificity and synthetic efficiency.

Statistical Macrocyclization involves the self-condensation of a bifunctional monomer under pseudo-high-dilution conditions. researchgate.net This one-pot method simultaneously involves oligomerization and macrocyclization, which typically results in a mixture of macrocycles of varying sizes. acs.orgresearchgate.net For instance, a monomer with both a terminal alkyne and a reactive group for coupling (an AB-type monomer) can be cyclized using palladium-catalyzed cross-coupling. acs.org While this approach is synthetically shorter, it often necessitates challenging chromatographic separation to isolate a specific macrocycle from the resulting mixture of products. acs.org

Stepwise Macrocyclization , in contrast, offers a more controlled route to a single, well-defined macrocycle. acs.org This strategy involves the sequential, linear synthesis of an oligomeric precursor of a precise length. researchgate.net This linear oligomer is then subjected to an intramolecular cyclization reaction in a final step. acs.orgresearchgate.net Although this method is more laborious and time-consuming due to the multiple protection and deprotection steps required to build the linear chain, it typically yields a single discrete macrocycle as the sole product, avoiding the complex purification issues associated with the statistical method. acs.org A split-pool strategy can be employed where protected monomers are selectively deprotected and coupled to construct the linear oligomer before the final cyclization. acs.org

MethodDescriptionKey AdvantageKey DisadvantageTypical Outcome
Statistical MacrocyclizationSelf-condensation of a bifunctional monomer in a one-pot reaction under high-dilution conditions. acs.orgresearchgate.netShorter synthetic route. acs.orgProduces a mixture of macrocycle sizes, requiring difficult separation. acs.orgresearchgate.netA distribution of cyclooligomers (e.g., trimers, tetramers, pentamers). researchgate.net
Stepwise MacrocyclizationControlled, linear synthesis of an open-chain oligomer followed by a final intramolecular cyclization step. acs.orgYields a single, well-defined macrocyclic product. acs.orgresearchgate.netTedious, multi-step synthesis of the linear precursor is required. acs.orgresearchgate.netA discrete macrocycle of a specific, predetermined size. acs.org

Strategies for Stereoselective Synthesis and Atropisomerism Control in Substituted Biphenyls

The phenomenon of atropisomerism is central to the stereochemistry of substituted biphenyls. It describes stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual isomers. pharmaguideline.com In biphenyls, this axial chirality arises when bulky substituents are present in the ortho positions of the two phenyl rings, restricting their free rotation. pharmaguideline.comyoutube.com

The primary condition for observing atropisomerism is the presence of sufficiently large substituents in at least three of the four ortho positions. youtube.com If the substituents are large enough, the steric strain in the planar transition state of rotation is too high, effectively locking the molecule into a non-planar, chiral conformation. youtube.com

Several strategies have been developed to control and stabilize atropisomers in substituted biphenyls:

Steric Hindrance: The most fundamental strategy is the use of bulky ortho substituents. Groups like iodine, bromine, or nitro groups can create a significant rotational barrier. youtube.com The incorporation of perfluoroalkyl groups, such as trifluoromethyl (CF₃), has also been shown to enhance the stability of atropisomers. nih.gov

Intramolecular Hydrogen Bonding: The introduction of functional groups capable of forming intramolecular hydrogen bonds across the two rings can act as a "conformational lock." nih.gov For example, the presence of two hydroxyl groups in the appropriate positions can form a hydrogen bond that significantly stabilizes a specific atropisomeric conformation, making the isomers surprisingly stable and easy to isolate. nih.gov

Covalent Bridging (Strapping): A highly effective method for achieving extreme conformational stability is to physically link the two benzene rings with one or more covalent tethers or "straps." In a notable example, a biphenyl derivative was synthesized where the rings were strapped with two chains, creating a "double winding vine-shaped biphenyl." This structural constraint makes racemization, the interconversion of the atropisomers, practically impossible as the transition state energy becomes exceedingly high. This can be achieved through methods like ring-closing metathesis or nosyl annulation reactions.

StrategyMechanism of ControlExample FeatureResult
Steric HindranceBulky groups at three or more ortho positions increase the energy of the planar transition state for rotation. youtube.com-Br, -I, -NO₂, or -CF₃ groups at ortho positions. youtube.comnih.govCreates a high rotational barrier, allowing for the potential isolation of stable atropisomers. pharmaguideline.com
Intramolecular InteractionsFormation of a non-covalent bond (e.g., hydrogen bond) between the two rings. nih.govDi-alcoholic biphenyls forming an intramolecular hydrogen bond. nih.gov"Locks" the molecule in a specific conformation, leading to enhanced atropisomeric stability. nih.gov
Covalent BridgingPhysically linking the two phenyl rings with one or more chemical chains. Annulated chains forming a "double winding vine" structure. Creates an extremely high energy barrier to rotation, resulting in hardly racemizable chirality.

Reactivity and Transformation Pathways of 2 Ethynyl 2 Methyl 1,1 Biphenyl

Alkyne Functionalization Reactions

The ethynyl (B1212043) group of 2-ethynyl-2'-methyl-1,1'-biphenyl is a locus of high reactivity, enabling a variety of chemical transformations. These reactions are pivotal for the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems.

Intramolecular and Intermolecular Cyclization Reactions

The strategic positioning of the ethynyl and methyl groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of new ring systems. These transformations are often catalyzed by transition metals or promoted by light. For instance, a visible-light-promoted cascade cyclization has been demonstrated for analogous 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles. acs.org This process involves the addition of a carbon-centered radical to the alkyne, followed by a series of radical cyclizations to construct multiple new rings in a single operation. acs.org

In a broader context, the cyclization of 2-ethynylaniline (B1227618) derivatives, which share the ortho-ethynylaryl motif, is a well-established method for synthesizing indoles, often using copper(II) catalysts in aqueous media. organic-chemistry.orgmdpi.com These reactions proceed under mild conditions and are tolerant of various functional groups. organic-chemistry.org Similarly, LDA-induced cyclization of benzyl (B1604629) 1-alkynyl sulfones demonstrates the propensity of the ethynyl group to participate in ring-forming reactions through the formation of key anionic intermediates. nih.gov

Intermolecularly, the ethynyl group can react with other molecules to build larger structures. These reactions are fundamental in materials science for creating polymers and macrocycles.

Benzannulation Processes and Polycyclic Aromatic Hydrocarbon Formation

Benzannulation, the formation of a new benzene (B151609) ring, is a powerful strategy for extending the π-conjugated systems of aromatic compounds, leading to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanographenes. researchgate.net The ethynyl group in this compound is an ideal precursor for such transformations.

Alkyne benzannulation can be catalyzed by strong Brønsted acids like triflic acid (TfOH) or Lewis acids. nih.gov For 2-ethynylbiphenyl derivatives, photocyclization reactions can also be employed to afford phenanthrene (B1679779) products. researchgate.net This type of reaction expands the aromatic system by forming a new six-membered ring, a key step in the synthesis of larger PAHs. The efficiency of these reactions makes them suitable for creating highly strained or chiral PAHs. nih.gov

The table below summarizes catalysts and conditions for related alkyne benzannulation reactions.

Precursor TypeCatalyst/ConditionsProduct TypeReference
2-Ethynylbiphenyl derivativesPhotocyclizationPhenanthrenes researchgate.net
General AlkynesTrifluoroacetic acid (TFA)Phenanthrene-like moieties nih.gov
General AlkynesTriflic acid (TfOH)Pyrene-like moieties nih.gov
General AlkynesInCl₃/AgNTf₂Various PAHs nih.gov

Cycloaddition Chemistry (e.g., [2+2] Cycloaddition)

The carbon-carbon triple bond of the ethynyl group is a versatile participant in cycloaddition reactions, allowing for the construction of four-, five-, and six-membered rings. A notable example is the [2+2] cycloaddition, which can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring. Gold(I) complexes with sterically hindered ligands have been shown to effectively catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes. organic-chemistry.org This reaction proceeds with high regioselectivity. organic-chemistry.org

Alkynes can also undergo [2+1] cycloadditions, for instance with halogens to form tetrahalides, and [3+2] cycloadditions with organic azides in "click" chemistry to form triazoles. libretexts.org Furthermore, a palladium-catalyzed [3+2] cyclocondensation reaction between a sterically hindered alkyne and brominated aromatic compounds has been used to synthesize cyclopentannulated PAHs. nih.gov

Hydroboration and Hydrosilylation Reactivity

Hydroboration of the ethynyl group in this compound, followed by oxidation, is a reliable method for producing carbonyl compounds. This two-step process typically results in the anti-Markovnikov addition of a hydrogen and a hydroxyl group across the triple bond, initially forming an enol which then tautomerizes to the more stable aldehyde. libretexts.org For terminal alkynes, this sequence provides a direct route to aldehydes. libretexts.org The reaction is stereospecific, proceeding via a syn-addition of the hydroborane. libretexts.org

Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond, is another important functionalization reaction. Platinum complexes are often used to catalyze the hydrosilylation of alkynes. researchgate.net The regioselectivity of hydrosilylation can be influenced by the catalyst and the substrate. For example, magnesium-catalyzed hydrosilylation of aromatic alkenes yields branched Markovnikov products, while aliphatic alkenes give linear anti-Markovnikov products. rsc.org

The following table outlines typical outcomes for these reactions on terminal alkynes.

ReactionReagentsIntermediate ProductFinal ProductRegioselectivityReference
Hydroboration-Oxidation1. R₂BH 2. H₂O₂, NaOHEnolAldehydeAnti-Markovnikov libretexts.org
HydrosilylationH-SiR₃, Pt catalystVinylsilaneVinylsilaneVaries researchgate.net

Biphenyl (B1667301) Core Modifications and Derivatization Strategies

The biphenyl core of this compound provides a stable and versatile platform for further functionalization. The aromatic rings can be substituted through various reactions, and the methyl group can also be a site for chemical modification.

Derivatization of the biphenyl structure is a common strategy in medicinal chemistry and materials science. For instance, biphenyl-pyrimidine conjugates have been synthesized and evaluated for their anti-cancer activity. nih.gov The synthesis often involves building upon a pre-formed biphenyl scaffold. The synthesis of complex molecules containing the biphenyl moiety, such as those used for fluorescent probes or photochromes, often involves cross-coupling reactions like the Suzuki-Miyaura or Heck reactions to construct or modify the biphenyl unit. mdpi.com

In the field of organometallic chemistry, pentavalent biphenyl-2,2'-ylenebismuth derivatives have been synthesized and used for phenylation reactions. rsc.org Furthermore, the biphenyl unit is a key component in the synthesis of conjugated polymers. For example, poly[1,1'-bis(ethynyl)-4,4'-biphenyl-(bis-tributylphosphine)Pd(II)] is a polymetallyne that incorporates the bis(ethynyl)biphenyl unit into its main chain. cgohlke.com

Radical Reaction Mechanisms Involving Ethynyl and Biphenyl Moieties

Both the ethynyl group and the biphenyl core can participate in radical reactions. These reactions are particularly relevant in high-energy environments such as combustion, but can also be initiated under milder conditions using light or radical initiators.

A notable example is the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, which proceeds through a radical mechanism. acs.org The reaction is initiated by the formation of a carbon-centered radical that adds to the ethynyl group. This is followed by a series of intramolecular radical cyclizations involving the biphenyl rings to form a complex polycyclic structure. acs.org This demonstrates that both the ethynyl and biphenyl moieties can be actively involved in radical-mediated bond-forming processes.

Oxidative Transformations and Metabolic Pathways in Research Contexts

While specific in-vivo metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biotransformation pathways of its constituent chemical moieties: the biphenyl core, the ethynyl group, and the methyl group. The primary enzymes responsible for the metabolism of such xenobiotics are the cytochrome P450 (CYP) superfamily of monooxygenases, which are involved in Phase I metabolism. nih.govnih.govhuji.ac.il

The metabolism of biphenyl and its derivatives, such as polychlorinated biphenyls (PCBs), is initiated by CYP enzymes and typically involves oxidation to form hydroxylated metabolites. nih.govuiowa.edu For substituted biphenyls, hydroxylation tends to occur on the more electron-rich phenyl ring. pharmaxchange.info The presence of an activating methyl group and a deactivating, yet metabolically active, ethynyl group on this compound suggests a complex pattern of oxidative transformations.

A significant metabolic pathway for aromatic compounds containing an ethynyl group is the oxidation of the ethynyl moiety itself. nih.govnih.gov Research on compounds like 4-ethynylbiphenyl has demonstrated that the ethynyl group undergoes extensive metabolism, leading to the formation of a carboxylic acid derivative. nih.govnih.gov This transformation is dependent on NADPH and is catalyzed by microsomal enzymes, consistent with the action of cytochrome P450. nih.gov The oxidation of the ethynyl group appears to be a primary metabolic event, often preceding aromatic hydroxylation. nih.gov

The methyl group on the biphenyl scaffold is also a target for oxidative metabolism. Benzylic oxidation, catalyzed by CYP enzymes, can convert the methyl group first to a hydroxymethyl group and subsequently to a carboxylic acid. This is a common metabolic pathway for methylated aromatic compounds.

Based on these established principles, the metabolic pathways for this compound are likely to involve one or more of the following transformations:

Oxidation of the Ethynyl Group: The ethynyl group is expected to be a primary site of metabolic attack, leading to the formation of a carboxylic acid.

Aromatic Hydroxylation: Hydroxylation of one or both of the phenyl rings is a probable metabolic route. The position of hydroxylation will be influenced by the electronic effects of the ethynyl and methyl substituents.

Oxidation of the Methyl Group: The methyl group can be oxidized to a primary alcohol and further to a carboxylic acid.

The potential oxidative metabolites of this compound are summarized in the table below.

Parent Compound Potential Metabolic Pathway Potential Metabolite
This compoundOxidation of the ethynyl group(2'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid
This compoundAromatic hydroxylationHydroxy-2-ethynyl-2'-methyl-1,1'-biphenyl isomers
This compoundOxidation of the methyl group(2-Ethynyl-[1,1'-biphenyl]-2'-yl)methanol
(2-Ethynyl-[1,1'-biphenyl]-2'-yl)methanolFurther oxidation of the alcohol2'-Ethynyl-[1,1'-biphenyl]-2-carboxylic acid

The table below outlines the key enzymatic reactions and their expected products in the metabolism of this compound, based on studies of analogous compounds.

Enzyme System Substrate Moiety Reaction Type Expected Product(s) Supporting Evidence
Cytochrome P450Ethynyl groupOxidationCarboxylic acidMetabolism of 4-ethynylbiphenyl to biphenyl-4-ylacetic acid nih.govnih.gov
Cytochrome P450Biphenyl ring systemAromatic HydroxylationPhenolic metabolitesMetabolism of various biphenyls and PCBs nih.govnih.govuiowa.edu
Cytochrome P450Methyl groupBenzylic HydroxylationPrimary alcohol, Carboxylic acidGeneral metabolic pathway for methylated aromatics

It is important to note that these are predicted pathways, and the actual metabolic profile of this compound in a biological system could involve a combination of these transformations, as well as subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation of hydroxylated metabolites), which would increase their water solubility and facilitate excretion.

Theoretical and Computational Investigations of 2 Ethynyl 2 Methyl 1,1 Biphenyl

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory Studies)

The presence of the biphenyl (B1667301) framework, with its two phenyl rings, coupled with the ethynyl (B1212043) and methyl substituents, creates a unique electronic environment. The ethynyl group, with its triple bond, is a region of high electron density and contributes significantly to the molecule's π-system. The methyl group, on the other hand, is an electron-donating group that can influence the electron distribution within the adjacent phenyl ring. The interaction between the two phenyl rings, which are twisted relative to each other, further complicates the electronic structure. This twisting, a hallmark of biphenyl systems, affects the degree of π-conjugation between the rings. acs.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding within the molecule, including the nature of the C-C bond between the two phenyl rings and the interactions involving the ethynyl and methyl groups. These studies can quantify the extent of electron delocalization and identify key orbital interactions that govern the molecule's properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the potential reaction pathways for 2-ethynyl-2'-methyl-1,1'-biphenyl. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a potential energy surface for a given reaction. osu.edu This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding reaction feasibility and kinetics. mdpi.com

For a molecule like this compound, several types of reactions could be computationally investigated. For example, the ethynyl group is a versatile functional group that can undergo various addition reactions. Computational studies can elucidate the mechanisms of these reactions, such as the addition of electrophiles or nucleophiles to the triple bond, by identifying the structures of the transition states and any intermediates that may be formed. fiu.edumdpi.com

Furthermore, reactions involving the biphenyl core or the methyl group can also be explored. For instance, the computational elucidation of pathways for further functionalization of the aromatic rings or reactions involving the methyl group can guide synthetic efforts. The identification of the lowest energy transition state for a particular transformation can help predict the major product of a reaction under kinetic control. comporgchem.com

Conformational Analysis and Atropisomerism Studies through Molecular Modeling

The biphenyl scaffold of this compound is inherently non-planar due to steric hindrance between the ortho substituents on the two phenyl rings. This restricted rotation around the C-C single bond connecting the two rings gives rise to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, stable enantiomers. nih.gov Molecular modeling techniques are essential for studying the conformational landscape of this molecule. mdpi.comnih.gov

Computational methods can be used to calculate the rotational barrier around the biphenyl linkage. rsc.org This involves mapping the potential energy as a function of the dihedral angle between the two phenyl rings. The height of this barrier determines the stereochemical stability of the atropisomers; a high barrier leads to stable, isolable enantiomers, while a low barrier results in rapid interconversion. nih.gov The presence of the ortho-methyl group is expected to create a significant steric clash with the other phenyl ring, contributing to a substantial rotational barrier.

These computational studies can identify the most stable conformations (ground states) and the transition state for rotation. rsc.org By analyzing the geometries of these structures, researchers can understand the specific steric and electronic interactions that govern the molecule's conformational preferences. nih.govresearchgate.net This information is crucial for understanding how the molecule might interact with other molecules, such as in biological systems or in the formation of larger molecular assemblies.

Computational Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable tool for interpreting experimental data and confirming molecular structures. scielo.org.zaresearchgate.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These electronic transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO). The predicted spectrum can be compared with experimental UV-Vis data to validate the computational model and aid in the assignment of experimental peaks. stackexchange.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. organicchemistrydata.orgethernet.edu.et Computational methods, such as those employing the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing these calculated shifts with experimental values is a powerful method for structure verification. researchgate.net

IR Spectroscopy: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. nist.govnist.gov Computational frequency calculations, typically performed using DFT, can predict the wavenumbers and intensities of these vibrational modes. nih.gov This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the C-H stretching of the methyl group, the C≡C stretching of the ethynyl group, and the various vibrations of the biphenyl backbone.

Below is a table summarizing the types of computational data that can be generated for this compound:

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO energies), bond orders, atomic charges.Provides insight into reactivity, stability, and bonding.
Transition State TheoryReaction pathways, activation energies, transition state structures.Elucidates reaction mechanisms and predicts product formation.
Molecular ModelingConformational energies, rotational barriers, stable conformers.Characterizes atropisomerism and conformational preferences.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra (λmax).Predicts electronic transitions and aids in spectral interpretation.
GIAO-DFT¹H and ¹³C NMR chemical shifts.Assists in structure elucidation and spectral assignment.
DFT Frequency CalculationsIR vibrational frequencies.Helps in the interpretation of experimental IR spectra.

Advanced Applications of 2 Ethynyl 2 Methyl 1,1 Biphenyl in Research

Ligand Design and Coordination Chemistry in Catalysis

In the realm of catalysis, ligands play a pivotal role by stabilizing and activating the central metal atom, directly influencing the efficiency and selectivity of a reaction. sigmaaldrich.com The 2-ethynyl-2'-methyl-1,1'-biphenyl scaffold is an excellent starting point for the rational design of high-performance ligands.

The development of effective chiral ligands is a cornerstone of modern asymmetric synthesis, which seeks to produce single enantiomers of chiral molecules. Axially chiral biphenyls are a privileged class of scaffolds for such ligands. The rotational barrier around the C-C single bond connecting the two phenyl rings in this compound can be sufficiently high to allow for the separation of stable atropisomers, a fundamental requirement for a chiral ligand.

The design strategy involves leveraging the inherent chirality of the biphenyl (B1667301) backbone and introducing coordinating functional groups. nih.gov The ethynyl (B1212043) group in this compound is a key reactive handle for this purpose. It can be readily transformed into various coordinating moieties, such as phosphines, which are highly effective in many catalytic systems. For instance, hydrophosphination of the alkyne can introduce a diphenylphosphine (B32561) group, leading to a biaryl monophosphine ligand. The synthesis of diverse, adjustable axially chiral biphenyl ligands has been shown to be a useful strategy for developing new catalysts for asymmetric synthesis. nih.gov This adaptability allows for the creation of libraries of ligands where steric and electronic properties are fine-tuned for specific asymmetric transformations, such as additions of alkynes to aldehydes or palladium-catalyzed cycloadditions. nih.gov

Ancillary, or spectator, ligands are crucial for modulating the reactivity of transition metal catalysts. They remain coordinated to the metal center throughout the catalytic cycle and use their steric and electronic properties to influence the outcome of the reaction. Ligands derived from this compound are well-suited for this role, particularly in catalysis involving late transition metals.

Bulky, electron-rich monophosphine ligands based on a biaryl scaffold are known to be highly effective in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com By converting the ethynyl group into a phosphine, this compound can serve as a precursor to such ligands, which are essential for challenging C-C and C-N bond formations. orgsyn.org The presence of the ethynyl moiety itself can also have a profound electronic impact. Studies on dinuclear palladium(II) complexes have shown that bridging ligands containing an ethynylbenzene unit lead to superior catalytic outcomes in Sonogashira coupling and α-arylation reactions compared to analogous ligands without the acetylene (B1199291) linker. nih.gov This highlights the potential for the electronic properties of the this compound framework to be harnessed in catalyst design for metals like Palladium (Pd) and Gold (Au). nih.govresearchgate.net Furthermore, cobalt (Co) and iron (Fe) complexes with tailored pyridine-based ligands are active in polymerization catalysis, suggesting that N-donor ligands derived from the biphenyl scaffold could also find application. mdpi.com

A primary goal in catalysis research is the optimization of catalytic systems to maximize efficiency, often measured by turnover number (TON) and turnover frequency (TOF). This involves fine-tuning the ligand structure to achieve higher activity and stability, allowing for lower catalyst loadings. orgsyn.org

The this compound framework offers multiple points for modification to optimize catalytic performance. Strategic manipulation of the ligand skeleton is a key to advancing cross-coupling processes. orgsyn.org For example, adding or altering substituents on the biphenyl rings can modulate the steric bulk and electronic properties of the resulting metal complex. This tuning can lead to enhanced catalytic efficacy, particularly in difficult coupling reactions involving less reactive substrates like aryl tosylates. orgsyn.org Research on bis(imino)pyridine-cobalt catalysts has demonstrated that subtle changes to the ligand, such as the size of N-aryl ortho-substituents, can significantly impact catalytic activity and the properties of the resulting polymer product. mdpi.com Similarly, the activity of bismuth-based catalysts in Strecker reactions can be linked to the coordination environment of the metal center, which is dictated by the ligand. researchgate.net By systematically modifying the this compound structure, derived catalysts can be optimized for specific applications, leading to improved reaction kinetics and higher turnover frequencies.

Research FindingCatalytic SystemImplication for this compound
Adjustable axially chiral biphenyls are effective ligands for asymmetric synthesis. nih.govPalladium-catalyzed cycloadditions, Chiral phosphoric acid catalysis.The compound is a suitable scaffold for creating new chiral ligands by modifying the ethynyl group.
Ethynylbenzene-bridged bis-NHC ligands enhance catalytic outcomes in Pd(II) complexes. nih.govSonogashira coupling, α-arylation.The ethynyl group can impart beneficial electronic properties to derived catalysts.
Strategic modification of indolylphosphine ligands improves catalyst efficiency and substrate scope. orgsyn.orgPalladium-catalyzed cross-coupling.The biphenyl framework can be systematically modified to optimize catalyst turnover frequency and stability.
Steric properties of N-aryl groups on cobalt catalysts influence polymerization activity and polymer weight. mdpi.comEthylene polymerization.Ligands derived from this biphenyl can be tuned to control catalytic behavior in polymerization reactions.

Precursors for Advanced Organic Materials

The precise structure of this compound makes it an attractive starting material for the bottom-up synthesis of advanced organic materials with tailored properties.

Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, possess unique electronic and optical properties, making them useful in applications such as organic electronics. The Sonogashira cross-coupling reaction is a powerful and versatile method for synthesizing such polymers by linking aryl halides with terminal alkynes. beilstein-journals.org

The terminal alkyne of this compound makes it an ideal monomer for Sonogashira polymerization. beilstein-journals.orgresearchgate.net For instance, a dihalo-derivative of this biphenyl could be reacted with a dialkyne linker, or conversely, a diethynyl derivative could be polymerized with a dihalo-aromatic monomer. This approach allows for the creation of well-defined organometallic conjugated polymers, or polymetallynes, where transition metal centers are incorporated directly into the polymer backbone. nih.gov The resulting materials can exhibit interesting self-assembly properties, forming nanostructured fibrils and nanotubes. nih.gov The broad substrate scope of the Sonogashira reaction allows for the incorporation of a wide variety of functionalized aryl units, enabling precise control over the resulting polymer's properties. nih.gov

Nanographenes, which are essentially small, well-defined fragments of a graphene sheet, and graphene nanoribbons (GNRs) are materials of immense scientific interest due to their tunable electronic properties. A key synthetic strategy is the bottom-up construction from molecular precursors, often involving intramolecular cyclization reactions.

The this compound molecule is a prime precursor for this type of synthesis. The ortho-ethynyl-biaryl motif is designed to undergo intramolecular cyclization, where the ethynyl group reacts with the adjacent aromatic ring to form a new six-membered ring. This type of reaction, sometimes promoted by transition metals or occurring under thermal conditions on a surface, is a powerful method for building polycyclic aromatic hydrocarbons (PAHs). For example, the cyclization of ortho-ethynylbenzaldehyde derivatives is a known route to forming isoquinoline (B145761) structures, demonstrating the feasibility of the ring-closing reaction. researchgate.net Applying this principle, this compound can be envisioned to cyclize into a substituted phenanthrene (B1679779) core, which is a fundamental nanographene structure. This strategy allows for the atom-precise synthesis of complex carbon nanostructures that are inaccessible through top-down methods like graphene exfoliation.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. mdpi.com The properties of these materials, such as pore size, stability, and catalytic activity, are highly dependent on the structure of the organic ligand. mdpi.comnih.gov Ligands containing functional groups like carboxylates or nitrogen heterocycles are commonly employed in the design of MOFs. mdpi.comresearchgate.net

The design of ligands is a crucial aspect of creating functional MOFs and coordination polymers. The biphenyl scaffold, for instance, has been utilized in the formation of such structures. In one example, biphenyl-2,2',5,5'-tetracarboxylic acid was used to synthesize two Co(II)-based coordination polymers, which formed one-dimensional chains and three-dimensional networks. nih.gov The flexibility of the ligand and the coordination geometry of the metal ion are key factors in the final structure. nih.govmdpi.com

While the foundational components of this compound make it a prospective candidate as a ligand for MOFs and coordination polymers, a review of current scientific literature does not yield specific examples of its use in this capacity. The ethynyl group could potentially participate in secondary reactions within a framework or be used to link to other structures, and the biphenyl unit provides a rigid backbone.

Table 1: Potential Coordination Modes of this compound Derivatives in MOFs

Derivative Functional GroupPotential Coordination ModeResulting Framework Dimensionality
Carboxylic AcidMonodentate, Bidentate Bridging1D, 2D, or 3D
PyridylMonodentate1D, 2D, or 3D
PhosphonateChelating, Bridging1D, 2D

This table is illustrative and based on the coordination chemistry of similar biphenyl and ethynyl compounds; specific research on this compound is not available.

Principles of Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov Supramolecular architectures are the resulting well-defined, complex systems. acs.orgnih.gov The shape and functionality of the constituent molecules dictate the final assembled structure. nih.gov

For example, dirhodium(II) paddlewheel complexes have been shown to form helical supramolecular assemblies through coordination-driven self-assembly. acs.org The chirality and intermolecular interactions of the ligands play a crucial role in determining the helical sense and stability of these polymers. acs.org Similarly, other biphenyl derivatives have been shown to self-assemble into various nanostructures, such as crystalline microfibers, with the driving forces being a combination of intermolecular hydrogen bonding and π-π interactions. rsc.org

The structure of this compound, with its aromatic rings and alkyne group, suggests a propensity for self-assembly through π-π stacking and other weak interactions. However, specific studies detailing the self-assembly and resulting supramolecular architectures of this particular compound are not present in the current body of scientific literature.

Derivative Design for Molecular Interaction Studies in Chemical Biology

The systematic design and synthesis of derivatives of a lead compound are fundamental to understanding its interactions with biological targets. nih.govmssm.edu This process is central to the fields of medicinal chemistry and chemical biology.

Structure-Activity Relationship (SAR) Studies for Target Modulation

Structure-Activity Relationship (SAR) studies involve synthesizing a series of derivatives of a biologically active compound and evaluating how changes in chemical structure affect its biological activity. mssm.eduresearchgate.net This information is crucial for optimizing the potency and selectivity of a molecule for its intended biological target, a process known as target modulation. nih.gov For instance, SAR studies on inhibitors of the Keap1-Nrf2 protein-protein interaction revealed that specific substituents on a biphenyl core could significantly enhance binding affinity and cellular activity. nih.gov Similarly, the design and synthesis of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates have led to compounds with potent anti-cancer effects, with SAR studies identifying the key structural features responsible for this activity. nih.gov

Derivatives of this compound could be systematically synthesized to probe interactions with a variety of biological targets. The methyl and ethynyl groups provide convenient handles for chemical modification. However, there are currently no published SAR studies based on the this compound scaffold for the purpose of target modulation.

Table 2: Hypothetical SAR Data for this compound Derivatives Targeting a Kinase

DerivativeR1 (Modification at ethynyl)R2 (Modification at methyl)IC50 (nM)
1HH>10000
2aPhenylH5230
2b4-FluorophenylH2140
3aHCH2OH8750
3bHCH2NH27500
44-FluorophenylCH2NH2980

This table presents hypothetical data to illustrate the principles of an SAR study. No such study for this compound has been reported in the literature.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins in their native cellular environment. mskcc.orgprimescholars.com High-quality chemical probes are characterized by high potency, selectivity, and a known mechanism of action. primescholars.comnih.gov They are invaluable tools for validating biological targets and investigating cellular pathways. nih.govresearchgate.net The development of chemical probes often involves extensive medicinal chemistry efforts to optimize their properties for in vitro and in vivo studies. mskcc.orgprimescholars.com

The biphenyl scaffold has been incorporated into various chemical probes. researchgate.net The development of derivatives from a core structure is a common strategy in creating these tools. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating a strong correlation between their inhibitory potency and cellular activity. nih.gov

The this compound core could serve as a starting point for the development of novel chemical probes. The ethynyl group is particularly useful as it can be used in "click" chemistry reactions to attach reporter tags, such as fluorescent dyes or biotin, for target identification and visualization. nih.gov Despite this potential, the scientific literature does not currently contain reports on the development of chemical probes derived from this compound.

Emerging Research Directions and Future Outlook

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes to valuable chemical compounds. For 2-ethynyl-2'-methyl-1,1'-biphenyl and its derivatives, future research will prioritize the development of sustainable and environmentally friendly synthetic methods. This includes the exploration of catalytic systems that minimize waste, utilize renewable starting materials, and operate under milder reaction conditions.

Current synthetic strategies often rely on traditional cross-coupling reactions, which may involve harsh reagents and generate significant waste. Future methodologies will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts.

Alternative Solvents: Utilizing greener solvents, such as water, supercritical fluids, or bio-based solvents, to reduce the environmental impact of the synthesis.

Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

One promising avenue is the direct synthesis from renewable biomass sources, a strategy that has been successfully employed for other functionalized alkynes. researchgate.net

Exploration of Novel Catalytic Functions and Cascade Reactions

The ethynyl (B1212043) group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. A key area of emerging research is the exploration of its use in novel catalytic cycles and cascade reactions, where multiple chemical bonds are formed in a single, efficient process.

A notable example is the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles, a derivative of the target compound. In this process, a cascade of radical cyclizations leads to the formation of complex polycyclic aromatic compounds. This reaction highlights the potential of ethynylbiphenyl scaffolds to serve as precursors to intricate molecular architectures under mild and sustainable conditions.

Future research in this area is expected to expand the scope of these cascade reactions, exploring different initiating methods and reaction partners to generate a diverse range of complex heterocyclic and carbocyclic systems. The unique steric and electronic properties of the 2-methyl-1,1'-biphenyl moiety can be exploited to control the stereoselectivity of these transformations.

Integration with Advanced Operando Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new, more efficient catalytic systems. The integration of advanced operando spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, is set to revolutionize the study of reactions involving this compound.

Techniques such as in-situ Raman spectroscopy can provide valuable information about the structural changes of reactants, intermediates, and catalysts during a reaction. umdmsal.comrsc.org By applying these techniques to reactions involving this compound, researchers can gain unprecedented insights into:

The nature of transient intermediates.

The kinetics and thermodynamics of individual reaction steps.

The role of the catalyst and the influence of reaction conditions.

This detailed mechanistic understanding will be instrumental in the rational design of improved catalytic systems and the development of novel cascade reactions.

Rational Design of Derivatives for Multifunctional Research Applications

The core structure of this compound provides a versatile scaffold for the rational design of derivatives with tailored properties for a range of multifunctional research applications. By modifying the substitution pattern on the biphenyl (B1667301) rings or by functionalizing the ethynyl group, researchers can fine-tune the electronic, optical, and steric properties of the molecule.

Density Functional Theory (DFT) studies can be employed to predict the properties of novel derivatives, guiding synthetic efforts towards molecules with desired characteristics. mdpi.comajrconline.orgnih.govmdpi.com This computational-experimental synergistic approach can accelerate the discovery of new materials for applications in:

Organic Electronics: Designing derivatives with specific HOMO/LUMO energy levels for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Molecular Sensors: Creating derivatives that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Advanced Polymers: Utilizing the ethynyl group as a reactive monomer for the synthesis of novel polymers with unique thermal, mechanical, or electronic properties.

Synergistic Approaches Combining Synthesis, Computation, and Application

The future of research on this compound lies in a synergistic approach that seamlessly integrates synthetic chemistry, computational modeling, and materials science. This interdisciplinary strategy will be essential for unlocking the full potential of this versatile molecule.

The iterative cycle of this approach can be summarized as follows:

Computational Design: DFT and other computational methods are used to predict the properties of new derivatives and to design novel catalytic reactions. mdpi.comajrconline.orgnih.govmdpi.com

Synthetic Realization: Efficient and sustainable synthetic routes are developed to produce the designed molecules.

Experimental Characterization and Application: The properties of the newly synthesized compounds are characterized, and their performance in specific applications is evaluated.

Feedback and Optimization: The experimental results are used to refine the computational models and to guide the design of the next generation of molecules and materials.

This integrated approach will not only accelerate the pace of discovery but also ensure that the development of new technologies based on this compound is guided by a deep understanding of the underlying chemical principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.